molecular formula C21H25N3O5 B2565335 2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide CAS No. 1257551-86-2

2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide

Cat. No. B2565335
CAS RN: 1257551-86-2
M. Wt: 399.447
InChI Key: MJXKFAIFGBCRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its anti-tumor properties. It was first identified in the early 1990s, and since then, it has been the subject of numerous scientific studies. DMXAA is a promising candidate for cancer treatment due to its ability to induce tumor necrosis and inhibit the growth of cancer cells.

Mechanism of Action

The exact mechanism of action of DMXAA is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, which in turn causes tumor necrosis. DMXAA has also been shown to inhibit the formation of new blood vessels in tumors, which can help to limit their growth.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, including tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). DMXAA has also been shown to inhibit the production of vascular endothelial growth factor (VEGF), which is involved in the formation of new blood vessels in tumors.

Advantages and Limitations for Lab Experiments

One advantage of DMXAA is that it has been extensively studied in preclinical models and has shown promising anti-tumor activity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effectiveness in clinical trials.

Future Directions

There are a number of future directions for research on DMXAA. One area of focus is on identifying biomarkers that can predict which patients are most likely to respond to treatment with DMXAA. Another area of focus is on developing combination therapies that can enhance the effectiveness of DMXAA in treating cancer. Finally, there is a need for further studies to better understand the mechanism of action of DMXAA and to identify potential targets for future drug development.

Synthesis Methods

DMXAA can be synthesized through a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form 2,5-dimethoxyphenyl-2-oxoethyl acetate. This compound is then reacted with hydrazine hydrate to form 2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid. Finally, this compound is reacted with 2-methoxybenzyl chloride to form DMXAA.

Scientific Research Applications

DMXAA has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit the growth of cancer cells in vitro and in vivo. DMXAA has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.

properties

IUPAC Name

2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5/c1-27-16-8-9-19(29-3)17(12-16)24-11-10-23(21(24)26)14-20(25)22-13-15-6-4-5-7-18(15)28-2/h4-9,12H,10-11,13-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXKFAIFGBCRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CCN(C2=O)CC(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.